molecular formula C26H32F2O7 B14799650 [2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B14799650
M. Wt: 494.5 g/mol
InChI Key: BOBLHFUVNSFZPJ-YNJOQGSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diflorasone diacetate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The process typically involves the use of reagents such as fluorine gas, acetic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of diflorasone diacetate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Diflorasone diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid backbone .

Scientific Research Applications

Diflorasone diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the effects of fluorination on steroid activity.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Widely used in dermatology for treating inflammatory skin conditions. Research is ongoing to explore its potential in treating other inflammatory diseases.

    Industry: Utilized in the formulation of topical creams and ointments for therapeutic use

Properties

Molecular Formula

C26H32F2O7

Molecular Weight

494.5 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13?,17?,18?,20?,21?,23-,24-,25-,26-/m0/s1

InChI Key

BOBLHFUVNSFZPJ-YNJOQGSNSA-N

Isomeric SMILES

CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Origin of Product

United States

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